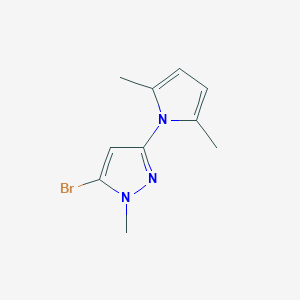

5-bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Description

Structural Characteristics and Nomenclature

The molecular architecture of 5-bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole represents a sophisticated fusion of two fundamental heterocyclic systems that are prevalent in medicinal chemistry and materials science. The compound features a central pyrazole ring substituted at position 1 with a methyl group, position 3 with a 2,5-dimethyl-1H-pyrrol-1-yl moiety, and position 5 with a bromine atom. This structural arrangement creates a unique molecular framework where the nitrogen atoms in both ring systems contribute to the overall electronic distribution and chemical reactivity of the molecule. The pyrazole core, characterized by its five-membered ring containing two adjacent nitrogen atoms, provides fundamental chemical stability while maintaining sufficient reactivity for synthetic elaboration.

The nomenclature system for this compound follows standard International Union of Pure and Applied Chemistry conventions, with the systematic name this compound clearly indicating the substitution pattern and connectivity. The compound bears the Chemical Abstracts Service registry number 89088-51-7, which provides a unique identifier for this specific molecular structure in chemical databases and literature. Alternative naming conventions include variations that emphasize different structural features, though the systematic name remains the most precise descriptor for this compound's molecular architecture.

The molecular structure exhibits distinct stereochemical features arising from the specific positioning of substituents around both heterocyclic rings. The 2,5-dimethyl substitution pattern on the pyrrole ring creates a symmetrical electronic environment that influences the overall molecular dipole moment and potential for intermolecular interactions. The bromine atom at position 5 of the pyrazole ring serves as both an electron-withdrawing group and a potential leaving group for nucleophilic substitution reactions, thereby expanding the compound's synthetic utility in complex molecular transformations.

Spectroscopic characterization of this compound reveals distinctive features that confirm its structural identity and provide insights into its molecular behavior. The compound demonstrates characteristic absorption patterns in nuclear magnetic resonance spectroscopy, with the pyrrole and pyrazole protons displaying distinct chemical shifts that reflect their unique electronic environments. The presence of the bromine atom introduces specific coupling patterns and influences the overall magnetic resonance behavior of adjacent carbon atoms, providing valuable structural confirmation through advanced spectroscopic techniques.

Properties

IUPAC Name |

5-bromo-3-(2,5-dimethylpyrrol-1-yl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3/c1-7-4-5-8(2)14(7)10-6-9(11)13(3)12-10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNTXRDKXGNTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NN(C(=C2)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531916 | |

| Record name | 5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89088-51-7 | |

| Record name | 5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Pyrazole Core Formation

- Reaction: Diethyl butynedioate is dissolved in diethyl ether and cooled to -10°C.

- Addition: 40% aqueous methylhydrazine is added dropwise, maintaining temperature below 0°C to control exotherm.

- Post-reaction: After 30 minutes, a white solid precipitates, filtered, washed, and dried under vacuum.

- Heating: The intermediate is heated at 100°C to complete cyclization, yielding 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

Step 2: Bromination

- Reaction: The ester from Step 1 is dissolved in acetonitrile.

- Reagent: Tribromooxyphosphorus is added, and the mixture is refluxed.

- Workup: Reaction mixture cooled and poured into cold saturated sodium carbonate solution, filtered, extracted with ethyl acetate, dried, and concentrated to yield ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Step 3: Hydrolysis to Carboxylic Acid

- Reaction: The brominated ester is dissolved in ethanol.

- Reagent: 10% sodium hydroxide solution is added at room temperature.

- Workup: After completion, ethanol is removed under vacuum, aqueous phase acidified to pH 9 with 2N HCl, extracted with ethyl acetate, dried, and concentrated to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

Step 4: Carbamate Formation

- Reaction: The acid is dissolved in dimethylformamide (DMF).

- Reagents: tert-Butyl alcohol and dimethyl azidophosphate are added.

- Conditions: Heated to 100°C for the substitution reaction.

- Workup: After reaction, water and ethyl acetate are added, the organic layer is dried and purified by column chromatography to yield tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate.

Step 5: Final Amine Formation

- Reaction: The carbamate is treated with 50% trifluoroacetic acid in dichloromethane at room temperature.

- Workup: After completion, vacuum drying, neutralization with saturated sodium carbonate, extraction with ethyl acetate, drying, and concentration yields 5-bromo-1-methyl-1H-pyrazol-3-amine.

Incorporation of the 2,5-Dimethylpyrrole Substituent

The 3-position substitution with 2,5-dimethylpyrrole is typically achieved by condensation of 5-bromo-1-methyl-1H-pyrazol-3-amine with hexane-2,5-dione to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methylpyrazole. This is followed by bromination at the 5-position as described above.

An alternative older method involves the use of n-butyl lithium and cyanogen bromide to introduce the bromine, but this is less favored due to safety and environmental concerns.

Comparative Analysis of Preparation Methods

| Aspect | Patented Method (Preferred) | Older Method (n-BuLi & Cyanogen Bromide) |

|---|---|---|

| Reagents | Diethyl butynedioate, methylhydrazine, tribromooxyphosphorus | n-Butyl lithium, cyanogen bromide |

| Reaction Conditions | Mild temperatures, reflux, room temperature hydrolysis | Low temperature (-78°C), highly reactive and toxic reagents |

| Safety | Avoids highly toxic and flammable reagents | Use of extremely flammable and toxic reagents |

| Scalability | Amenable to scale-up due to safer reagents and conditions | Difficult to scale due to hazardous reagents |

| Yield and Purity | High yield, easy purification | Moderate yield, complex purification |

Research Findings and Notes

- The patented synthetic route offers a safer, more cost-effective, and scalable approach to the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, a key intermediate for the target compound.

- Avoidance of n-butyl lithium and cyanogen bromide eliminates major safety and environmental concerns.

- The use of tribromooxyphosphorus for bromination provides selective substitution at the 5-position of the pyrazole ring.

- The multi-step process allows for efficient functional group transformations with good yields and manageable purification steps.

- The final amine intermediate can be further reacted with hexane-2,5-dione to introduce the 2,5-dimethylpyrrole substituent, completing the synthesis of 5-bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole.

Summary Table of Key Reaction Parameters

| Step | Reaction Type | Temperature | Solvent(s) | Key Reagents | Duration | Yield (%)* | Safety Notes |

|---|---|---|---|---|---|---|---|

| 1 | Condensation | -10°C to 100°C | Diethyl ether | Diethyl butynedioate, methylhydrazine | ~1.5 h | High | Exothermic, control temp needed |

| 2 | Bromination | Reflux (~80°C) | Acetonitrile | Tribromooxyphosphorus | Several hours | High | Handle brominating agent carefully |

| 3 | Hydrolysis | Room temp | Ethanol | Sodium hydroxide (10%) | Few hours | High | Mild conditions |

| 4 | Carbamate formation | 100°C | DMF | tert-Butyl alcohol, dimethyl azidophosphate | Several hours | Moderate to high | Azide reagent requires caution |

| 5 | Deprotection | Room temp | DCM, trifluoroacetic acid | 50% TFA solution | Hours | High | Acidic conditions, corrosive |

*Exact yields depend on scale and purification methods.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is a heterocyclic compound containing both pyrrole and pyrazole rings, with bromine and methyl groups in its structure. The presence of a bromine atom allows it to participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

This compound has applications in scientific research, including in chemistry, biology, medicine, and industry.

- Chemistry It is used as a building block in the synthesis of more complex molecules.

- Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored for potential use in drug development and as a pharmacophore in medicinal chemistry.

- Industry It is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Reactions

The major products formed through reactions with this compound include:

- Oxidation Formation of corresponding ketones or carboxylic acids.

- Reduction Formation of the corresponding alcohols or amines.

- Substitution Formation of substituted derivatives with various functional groups.

Pyrazole Biomolecules as Cancer Therapeutics

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the heterocyclic rings can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their differentiating features are summarized below:

Substituent Effects

- Chlorinated isostructural derivatives, such as those in , show comparable bioactivity but differ in steric bulk and metabolic stability .

- Pyrrole vs. Triazole Moieties : Replacing the pyrrole group with a triazole (as in ) introduces hydrogen-bonding capability, which is critical for antimicrobial activity .

Key Research Findings and Data

Table 1: Comparative Physicochemical Properties

Notes

Synthesis Challenges : The discontinued status of the target compound () limits experimental validation of its properties. Alternative routes may require bromination of pyrrole-pyrazole precursors.

Therapeutic Potential: Structural analogs with halogen and heterocyclic substitutions (e.g., ) demonstrate bioactivity, suggesting the target compound could be explored in antimicrobial or anticancer screens.

Biological Activity

Overview

5-bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS: 89088-51-7) is a heterocyclic compound that incorporates both pyrrole and pyrazole moieties, which are known for their diverse biological activities. The compound's structure includes a bromine atom and methyl groups, contributing to its unique reactivity and potential biological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN3 |

| Molar Mass | 254.13 g/mol |

| Density | 1.47 g/cm³ |

| Boiling Point | 362.5 °C (predicted) |

| Purity | 95% |

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound possess activity against various bacterial strains including E. coli and S. aureus. In particular, the presence of specific functional groups in the pyrazole structure has been linked to enhanced antibacterial efficacy .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. Recent findings suggest that this compound may inhibit cancer cell growth through various mechanisms:

- Cell Line Studies : Compounds similar to this pyrazole have shown promising results in inhibiting the growth of various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For example, studies have reported IC50 values ranging from 3.79 µM to 42.30 µM for different derivatives against these cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in tumor cells. Some derivatives have also been found to inhibit key signaling pathways involved in cancer progression .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazoles are well-documented. Compounds similar to this compound have demonstrated significant anti-inflammatory properties in animal models:

- Carrageenan-induced Edema : In studies involving carrageenan-induced edema in mice, certain pyrazole derivatives exhibited anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

- Study on MAO-B Inhibition : A series of pyrazole derivatives were synthesized and tested for their inhibitory activity against monoamine oxidase B (MAO-B). Some compounds showed high activity against both MAO-A and MAO-B isoforms, indicating potential therapeutic applications in neurological disorders .

- Antimicrobial Testing : A recent study evaluated a novel series of pyrazoles against bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that specific structural modifications significantly enhanced antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of brominated pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or via palladium-catalyzed cross-coupling reactions for introducing bromine substituents. For example, analogous compounds (e.g., 5-bromo-2-[pyrazol-1-yl]pyrimidine) are synthesized using Suzuki-Miyaura coupling or nucleophilic substitution, with optimization focusing on solvent polarity, temperature (e.g., 60–80°C), and catalyst loading (e.g., Pd(PPh₃)₄) . Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the pyrazole and pyrrole ring systems, with characteristic shifts for bromine (e.g., deshielded protons near δ 7.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Infrared (IR) spectroscopy identifies N–H stretches (~3400 cm⁻¹) and C–Br bonds (~600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺). X-ray crystallography, as demonstrated for structurally similar pyrazoles, resolves stereoelectronic effects and confirms substituent orientation .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity or electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For brominated pyrazoles, electron-withdrawing effects of Br and electron-donating pyrrole groups create charge-transfer complexes, which can be validated against experimental UV-Vis spectra. Solvent effects (PCM models) and Mulliken charge analysis further explain regioselectivity in reactions .

Q. What strategies resolve discrepancies between experimental spectroscopic data and crystallographic structural data?

- Methodological Answer : Contradictions between NMR (solution-state) and crystallography (solid-state) often arise from dynamic effects (e.g., conformational flexibility). Variable-temperature NMR can detect restricted rotation in solution. For example, if crystallography reveals a planar pyrrole ring but NMR suggests puckering, molecular dynamics simulations (e.g., AMBER force field) reconcile these differences by modeling time-averaged structures .

Q. How can molecular docking studies evaluate potential biological targets of this compound?

- Methodological Answer : Docking protocols (e.g., AutoDock Vina) require preparing the compound’s 3D structure (optimized via DFT) and target proteins (e.g., kinases or GPCRs from PDB). Pyrazole derivatives often target ATP-binding pockets; grid parameters should focus on conserved residues (e.g., hinge region Lys/Arg). Binding affinity (ΔG) and pose validation via MD simulations (≥100 ns) assess stability. For example, pyrazole-carbothioamides show anticonvulsant activity by modulating GABA receptors .

Q. What experimental designs validate the compound’s stability under physiological conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. Hydrolytic stability is assessed in PBS (pH 7.4) at 37°C, while photostability uses ICH Q1B guidelines. Mass spectrometry identifies oxidative metabolites (e.g., debromination or pyrrole ring oxidation) .

Theoretical and Framework-Driven Questions

Q. How can a conceptual framework guide the exploration of structure-activity relationships (SAR) for this compound?

- Methodological Answer : A ligand-based SAR framework integrates electronic (Hammett σ constants), steric (Taft parameters), and topological (Morgan fingerprints) descriptors. For instance, replacing Br with Cl or modifying pyrrole methyl groups alters logP and bioavailability. QSAR models (e.g., CoMFA) correlate these descriptors with in vitro activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.